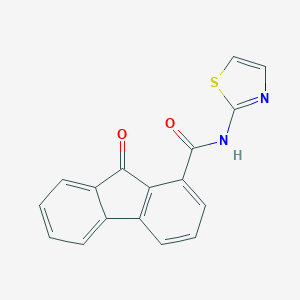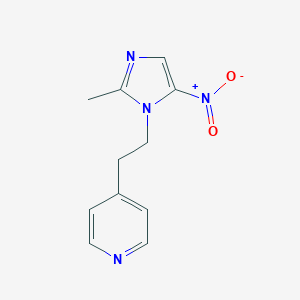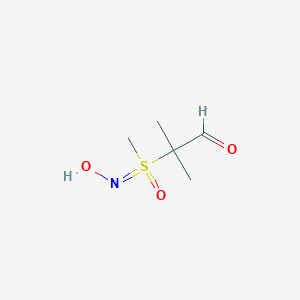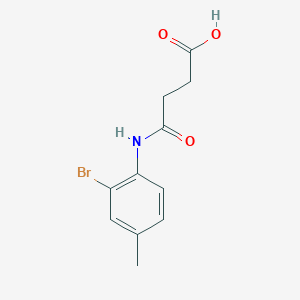
9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazole family and is known for its unique chemical properties and potential biological activities.
Mecanismo De Acción
The mechanism of action of 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. This compound has been shown to possess anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases. Additionally, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide in lab experiments is its potent inhibitory activity against certain enzymes and proteins. This makes it a useful tool for studying various cellular processes and identifying potential drug targets. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research involving 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide. One area of interest is the development of new therapeutic agents based on the unique chemical properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to identify new synthetic methods for producing this compound in a more efficient and cost-effective manner.
Métodos De Síntesis
The synthesis of 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide involves the reaction of 2-aminothiazole with 9-fluorenone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The purity of the synthesized compound is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
The unique chemical structure of 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide makes it a promising candidate for various scientific research applications. This compound is known to exhibit potent inhibitory activity against certain enzymes and proteins, making it a potential drug candidate for the treatment of various diseases. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which can be useful in the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C17H10N2O2S |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
9-oxo-N-(1,3-thiazol-2-yl)fluorene-1-carboxamide |
InChI |
InChI=1S/C17H10N2O2S/c20-15-12-5-2-1-4-10(12)11-6-3-7-13(14(11)15)16(21)19-17-18-8-9-22-17/h1-9H,(H,18,19,21) |
Clave InChI |
JOOCSHUEOQMEDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=NC=CS4 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)


